molecular formula C17H24O3 B3315600 2,2-Dimethyl-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butyric acid CAS No. 951893-77-9

2,2-Dimethyl-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butyric acid

Cat. No.: B3315600
CAS No.: 951893-77-9
M. Wt: 276.4 g/mol
InChI Key: SRJANRRIVVMFBD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butyric acid (CAS 951893-77-9) is a highly substituted butyric acid derivative of significant interest in pharmaceutical and organic chemistry research. This compound features a central ketone group (4-oxo) and a pentamethylphenyl moiety, a structure that confers high lipophilicity and is studied for its potential to enhance cellular uptake and metabolic stability . In pharmaceutical research, this compound and its derivatives are investigated for their potential therapeutic properties. Studies suggest that compounds with similar structures exhibit anti-inflammatory effects by modulating the expression of proinflammatory cytokines . The molecular structure also indicates potential antioxidant activity , with research showing an ability to scavenge free radicals and protect cells from oxidative stress . Furthermore, as a butyric acid derivative, it is related to compounds that inhibit histone deacetylase (HDAC), an activity linked to epigenetic regulation and the development of certain cancers . In organic synthesis , this acid serves as a versatile building block for the construction of more complex molecules. Its functional groups make it a valuable intermediate in ketone and carboxylic acid reactions, useful for creating pharmaceuticals and agrochemicals . The synthetic route often involves multi-step processes, such as Friedel-Crafts acylation, to assemble the molecular framework . Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2,2-dimethyl-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-9-10(2)12(4)15(13(5)11(9)3)14(18)8-17(6,7)16(19)20/h8H2,1-7H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJANRRIVVMFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)CC(C)(C)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butyric acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an appropriate phenyl compound is acylated using an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties. Its derivatives are being studied for:

  • Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The presence of the pentamethylphenyl group may enhance these effects by increasing lipophilicity and cellular uptake.
  • Antioxidant Activity : The compound's structure suggests potential antioxidant activity. Studies have shown that similar compounds can scavenge free radicals and protect cells from oxidative stress.

Organic Synthesis

In organic chemistry, 2,2-Dimethyl-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butyric acid serves as a versatile building block:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules due to its functional groups. This is particularly useful in creating pharmaceuticals and agrochemicals.
  • Reagent in Reactions : The compound can act as a reagent in various chemical reactions including esterification and acylation processes.

Materials Science

The compound's unique properties allow it to be explored in materials science:

  • Polymer Chemistry : It can be used as a monomer or additive in polymer formulations to improve thermal stability and mechanical properties.
  • Nanocomposites : Its incorporation into nanocomposite materials is being studied for applications in electronics and coatings due to enhanced electrical conductivity and thermal resistance.

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of related compounds with similar structures. It was found that these compounds significantly reduced inflammation markers in vitro and in vivo models. The study highlighted the role of structural modifications in enhancing bioactivity.

Case Study 2: Organic Synthesis Application

In a synthetic chemistry project, researchers successfully synthesized a complex molecule using this compound as a key intermediate. The reaction conditions were optimized to yield high purity products suitable for pharmaceutical applications.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butyric acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Oxo-4-phenylbutyric Acid (Benzylpyruvic Acid)

  • Structure : Lacks methyl groups at the second carbon and the phenyl ring is unsubstituted (vs. pentamethylphenyl in the target compound) .
  • Properties : Reduced steric hindrance and lower molecular weight (C₁₀H₁₀O₃ vs. C₁₉H₂₆O₃), leading to higher aqueous solubility.
  • Applications : Used as a synthetic intermediate in organic chemistry, particularly in ketone and carboxylic acid reactions.

2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric Acid

  • Structure : Features a trimethylphenyl group (methyl groups at positions 2, 4, 6) compared to the pentamethylphenyl group in the target compound .
  • Properties: Intermediate lipophilicity between benzylpyruvic acid and the pentamethylphenyl analog.

Butyric Acid Derivatives in Fermentation

  • Structure : Simple butyric acid (C₄H₈O₂) without aromatic or methyl substitutions.
  • Production : Generated via batch fermentation (e.g., from rice straw) with acetic acid as a co-product .
  • Applications : Widely used in probiotics and food preservation, though unmodified butyric acid suffers from rapid gastrointestinal absorption, necessitating encapsulation for sustained release .

Physicochemical Properties and Stability

Property 2,2-Dimethyl-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butyric Acid 2-Oxo-4-phenylbutyric Acid 2,4,6-Trimethylphenyl Analog
Molecular Formula C₁₉H₂₆O₃ C₁₀H₁₀O₃ C₁₇H₂₂O₃
Key Substituents 2,3,4,5,6-Pentamethylphenyl Unsubstituted phenyl 2,4,6-Trimethylphenyl
Likely Solubility Low (high lipophilicity) Moderate Intermediate
Stability Enhanced steric protection Prone to oxidation Moderate stability

Notes:

  • The pentamethylphenyl group significantly increases molecular weight and lipophilicity, reducing aqueous solubility but improving membrane permeability and metabolic stability.
  • Steric hindrance from the 2,2-dimethyl groups may slow enzymatic degradation compared to unsubstituted analogs .

Q & A

Q. What are the key steps in synthesizing 2,2-Dimethyl-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butyric acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Friedel-Crafts Acylation : Reacting a pentamethylbenzene derivative with an acyl chloride (e.g., 4-chlorobutanoyl chloride) to introduce the ketone group. Steric hindrance from the methyl groups may necessitate Lewis acid catalysts like AlCl₃ under anhydrous conditions .

Esterification/Hydrolysis : Protecting the carboxylic acid group as an ester (e.g., methyl ester) during synthesis, followed by hydrolysis to regenerate the acid. Reaction purity can be monitored via HPLC or TLC, referencing standards from reagent catalogs (e.g., Kanto Reagents) .

Purification : Column chromatography with silica gel or preparative HPLC is used to isolate the product. Confirmation of purity requires comparison to analytical standards, such as those listed in EPA DSSTox or PubChem .

Q. Optimization Tips :

  • Adjust reaction temperature (e.g., 0–25°C) to mitigate decomposition.
  • Use deuterated solvents (e.g., CDCl₃) for in-situ NMR monitoring .

Q. How is the structure of this compound validated using spectroscopic and computational methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm methyl group environments and aromatic substitution patterns. For example, the pentamethylphenyl group shows distinct singlet peaks for equivalent methyl protons. Contradictions in splitting patterns can arise from dynamic effects, requiring variable-temperature NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (calculated via PubChem tools) is compared to experimental data to confirm molecular formula (e.g., C₁₈H₂₄O₃) .
  • Computational Validation : Density Functional Theory (DFT) optimizes the molecular geometry using SMILES or InChI inputs (e.g., InChIKey from PubChem) to predict spectroscopic data .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., human or rodent) to identify rapid degradation pathways that reduce in vivo efficacy .
  • Solubility Studies : Use logP calculations (via PubChem data) to predict bioavailability. Poor solubility in aqueous media may explain discrepancies between cell-based assays and animal models .
  • Dose-Response Analysis : Conduct tiered experiments with escalating doses in animal models to establish a therapeutic window, referencing EPA DSSTox toxicity frameworks .

Q. What strategies resolve spectral data conflicts during structural elucidation?

  • Methodological Answer :
  • Isotopic Labeling : Introduce deuterium at specific positions (e.g., methyl groups) to simplify NMR splitting patterns and assign ambiguous signals .
  • Hybrid Spectroscopic Techniques : Combine 2D NMR (e.g., HSQC, HMBC) with IR spectroscopy to cross-validate carbonyl (C=O) and carboxylic acid (O-H) stretches.
  • Computational Reconciliation : Use software like Gaussian or ORCA to simulate NMR chemical shifts from the compound’s InChI or SMILES string, comparing results to experimental data .

Q. How can reaction yields be improved in sterically hindered synthetic steps?

  • Methodological Answer :
  • Catalyst Screening : Test bulky Lewis acids (e.g., FeCl₃ or B(C₆F₅)₃) to enhance electrophilic substitution on the pentamethylphenyl ring .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity, minimizing side-product formation .
  • Solvent Effects : Use low-polarity solvents (e.g., toluene) to stabilize transition states in sterically crowded environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butyric acid
Reactant of Route 2
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2,2-Dimethyl-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)butyric acid

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